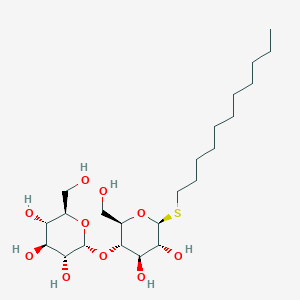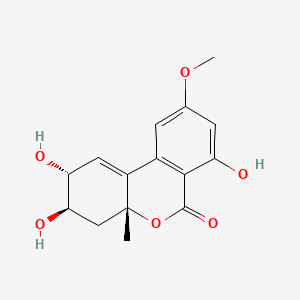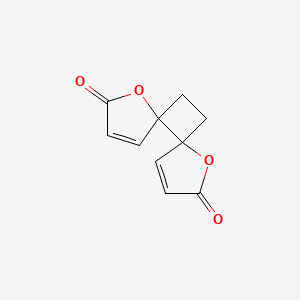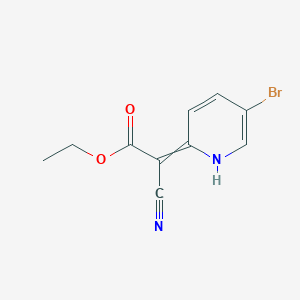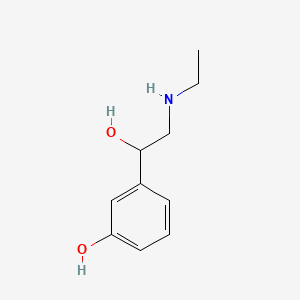
IMPERIALINE Iodomethylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IMPERIALINE Iodomethylate is a highly active peripheral M2-cholinoblocker Alkaloid, derived from Imperialine extracted from Petilium eduardi and Petilium raddeanae (Liliaceae family)
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
- Imperialine in Anti-Inflammatory Treatment : Imperialine, extracted from Fritillaria wabuensis bulbs, demonstrates anti-inflammatory effects by inhibiting nitric oxide production and suppressing pro-inflammatory cytokines like TNF-α and IL-1β in macrophages. It modulates the nuclear factor-kappaB activation signaling pathway, suggesting its potential in treating inflammatory diseases (Wu et al., 2015).
Pharmacokinetics and Absorption
- Imperialine's Intestinal Absorption Characteristics : A study on the absorption characteristics of Imperialine in intestinal segments showed its passive membrane diffusion as the dominant absorption mechanism. This research helps in understanding how Imperialine is absorbed in the body, which is crucial for its therapeutic applications (Lin et al., 2015).
Antitussive and Expectorant Properties
- Antitussive and Expectorant Alkaloids : Imperialine, along with other alkaloids from Bulbus Fritillariae Cirrhosae, has shown significant antitussive, expectorant, and anti-inflammatory effects. This suggests its use in treating bronchopulmonary diseases (Wang et al., 2011).
Anti-Cancer Research
- Imperialine in Non-Small Cell Lung Cancer Treatment : A study on Imperialine’s effects against non-small cell lung cancer (NSCLC) showed it could suppress NSCLC tumor growth and associated inflammation. The research highlights Imperialine’s role in inhibiting NF-κB activity, which is crucial in the inflammation-cancer feedback loop (Lin et al., 2020).
Drug Delivery and Formulation
- Sustained-Release Tablet for Imperialine : A study developed a sustained-release tablet for Imperialine to improve its oral bioavailability and absorption time. This formulation approach enhances the therapeutic potential of Imperialine (Lin et al., 2015).
Respiratory Conditions
- Imperialine in COPD Treatment : Imperialine has shown efficacy in mitigating pulmonary impairment and suppressing inflammatory response in a chronic obstructive pulmonary disease (COPD) rat model. It modulates cytokine expression, suggesting its therapeutic potential for COPD (Wang et al., 2016).
Diabetes Research
- Anti-Diabetic Effects of Imperialine : An in vitro study on the hypoglycemic effects of Imperialine showed it could enhance glucose uptake, insulin secretion, and inhibit carbohydrate-hydrolyzing enzymes, indicating its potential in diabetes treatment (Boojar et al., 2021).
Eigenschaften
Molekularformel |
C28H46NO3I |
|---|---|
Molekulargewicht |
571 g/mol |
Aussehen |
Fine crystalline white powder |
Reinheit |
95% (TLC) |
Synonyme |
3,20-dioxy, 6-one, N-iodemethylate-cevanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)
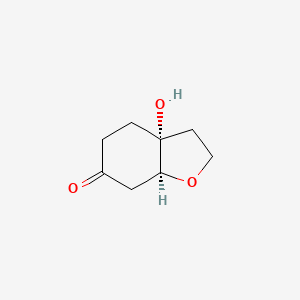
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
